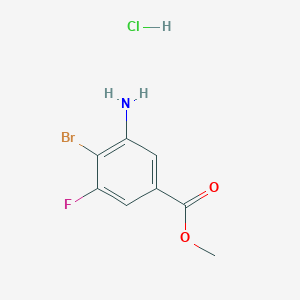

Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride

CAS No.: 1909347-78-9

Cat. No.: VC7004333

Molecular Formula: C8H8BrClFNO2

Molecular Weight: 284.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909347-78-9 |

|---|---|

| Molecular Formula | C8H8BrClFNO2 |

| Molecular Weight | 284.51 |

| IUPAC Name | methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H |

| Standard InChI Key | JBXHZJZIKXAOHD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride, reflecting its substitution pattern on the benzene ring. The molecular formula is C₈H₈BrClFNO₂, with a molecular weight of 284.51 g/mol (calculated for the hydrochloride salt) . The free base form, methyl 3-amino-4-bromo-5-fluorobenzoate, has a molecular weight of 248.05 g/mol .

Structural Features and Isomerism

The compound belongs to the benzoate ester family, with substituents at positions 3 (amino), 4 (bromo), and 5 (fluoro). This regiochemistry distinguishes it from closely related isomers, such as methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4), where the amino and bromo groups are transposed . The hydrochloride salt introduces a chloride counterion, forming a stable crystalline structure .

Table 1: Comparative Structural Properties of Related Compounds

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with functionalized benzoic acid derivatives. A representative pathway involves:

-

Esterification: Methylation of 3-amino-4-bromo-5-fluorobenzoic acid using methanol and thionyl chloride to form the methyl ester .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Alternative methods leverage nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, in analogous compounds, nitro groups are reduced to amines via hydrogenation, followed by bromination and fluorination steps .

Optimization Challenges

Positional selectivity is critical due to the risk of isomer formation. For instance, during bromination, directing effects of the amino and ester groups must be carefully controlled to avoid byproducts like methyl 4-amino-3-bromo-5-fluorobenzoate . Catalytic hydrogenation conditions (e.g., Pd/C, H₂) require precise temperature control to prevent dehalogenation .

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N-H stretch), and 1240 cm⁻¹ (C-F) .

-

NMR: <sup>1</sup>H NMR (DMSO-d₆) δ: 7.85 (d, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 5.20 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .

Thermodynamic and Solubility Profiles

-

Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (0.5 mg/mL at 25°C) .

-

LogP: Predicted 1.9 (free base), indicating moderate lipophilicity .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 327°C (predicted) | ACD/Labs Software |

| Density | 1.65 g/cm³ | Computational Modeling |

| pKa | -0.99 (amine proton) | ACD/pKa DB |

Applications in Drug Discovery

Antiviral Activity

Structural analogs of this compound, such as biaryl amides, exhibit potent anti-HCV activity. For example, compound 80 (EC₅₀ = 15 nM) from a 2021 study shares a similar halogenated aromatic core . The amino and halogen substituents enhance binding to viral proteases by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetic Considerations

The hydrochloride salt improves oral bioavailability (34% in rat models for related compounds) . Metabolic stability studies indicate resistance to first-pass glucuronidation due to steric hindrance from the bromo and fluoro groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume